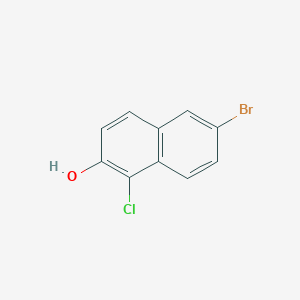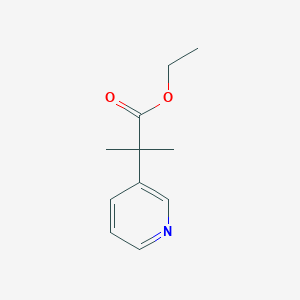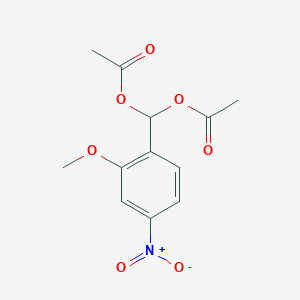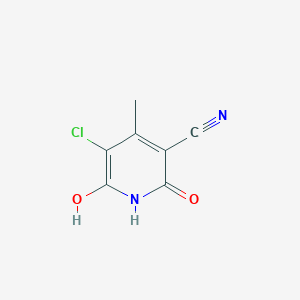![molecular formula C11H10F3NO3 B176184 Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate CAS No. 17738-86-2](/img/structure/B176184.png)
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate is a chemical compound with the molecular formula C12H11F3NO3. It is a white to off-white crystalline powder commonly used in various research fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes a trifluoromethyl group attached to an aniline moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate typically involves the reaction of 3-(trifluoromethyl)aniline with ethyl 2-chloro-2-oxoacetate in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures, around 0°C, to ensure the stability of the reactants and the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-2-[3-(trifluoromethyl)phenylamino]acetate
- Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate
- Ethyl 2-oxo-2-[2-(trifluoromethyl)anilino]acetate
Uniqueness
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate is unique due to the position of the trifluoromethyl group on the aniline ring. This specific positioning influences the compound’s reactivity and stability, making it distinct from other similar compounds. The trifluoromethyl group at the 3-position provides unique electronic and steric properties that can be leveraged in various chemical reactions and applications .
Properties
IUPAC Name |
ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-2-18-10(17)9(16)15-8-5-3-4-7(6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPJCBWVGQNZSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365200 |
Source


|
| Record name | ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17738-86-2 |
Source


|
| Record name | ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
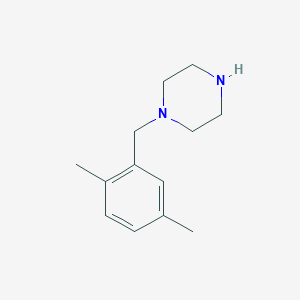
![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
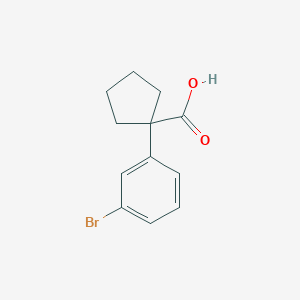
![1-[(4-Methylphenyl)sulfonyl]azetidin-3-yl 4-methylbenzenesulfonate](/img/structure/B176111.png)

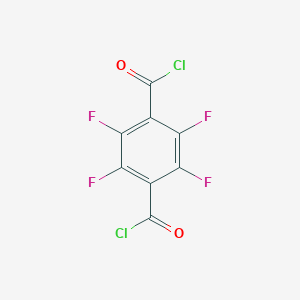
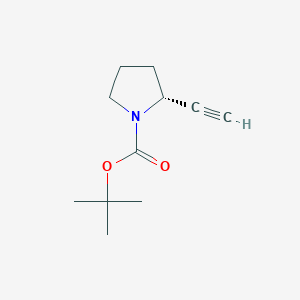
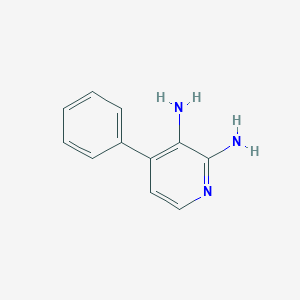
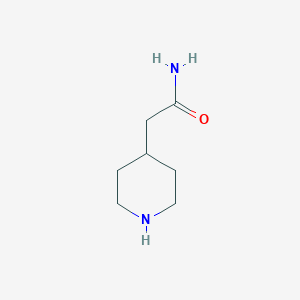
![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)
